2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide
Description
2-Chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl group at the 5-position and a chlorine substituent at the 2-position on the benzene ring. The sulfonamide nitrogen is further substituted with a (2,4-dimethylthiazol-5-yl)methyl group. This structural motif combines a sulfonamide backbone with a thiazole heterocycle, which is commonly associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial effects.
Properties
IUPAC Name |
2-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2S2/c1-7-11(22-8(2)19-7)6-18-23(20,21)12-5-9(13(15,16)17)3-4-10(12)14/h3-5,18H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDSRHERLMLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer effects. The following sections detail the findings from various studies.
Anticancer Activity
- Mechanism of Action :
-
Case Studies :
- In a study involving Ehrlich’s Ascites carcinoma cells, the compound demonstrated significant tumor volume reduction and increased life span in treated mice models . The administration of 25 mg/kg body weight intraperitoneally resulted in a notable decrease in viable cell counts and ascitic fluid volume.
- Another study highlighted its role as an inhibitor of Hepatitis B virus (HBV) e antigen production, showcasing its antiviral properties alongside anticancer effects .
In Vitro Studies
- Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 1.48 to 12.07 µM across different cell lines, indicating potent activity against these cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.33 |
| A549 | 3.46 |
| HCT-116 | 1.48 |
Structure-Activity Relationship (SAR)
The presence of specific moieties in the compound significantly influences its biological activity:
Comparison with Similar Compounds
Structural Analogues with Thiazole Moieties
- Compound in : 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine. Key Differences: This compound lacks the sulfonamide group but shares a thiazole ring.
- Compound in : 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide.
- Key Similarities : Contains a sulfonamide core and a 2-chlorothiazole moiety. However, the thiazole is linked via an ether group rather than a methyl group, which may reduce conformational flexibility compared to the target compound.
Sulfonamides with Trifluoromethyl Substituents
, and 7 :
- Celecoxib () : A COX-2 inhibitor with a pyrazole ring and trifluoromethyl group.
- Key Differences : The target compound replaces pyrazole with a thiazole and lacks the p-tolyl group, which is critical for COX-2 binding in Celecoxib.
- Compound in : N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide. Key Similarities: Contains a trifluoromethyl group and sulfonamide, but the pyridine and isoxazoline rings introduce distinct electronic and spatial properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-5-(trifluoromethyl)benzenesulfonamide, and how can reaction yields be improved?
- Methodological Answer :
- Step 1 : Use a sulfonylation reaction between 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride and (2,4-dimethylthiazol-5-yl)methylamine. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., DMF as a catalyst in thionyl chloride-mediated reactions) significantly impact yields .
- Step 2 : Optimize reaction time and temperature. For example, reflux conditions (40–80°C) for 3–24 hours improve intermediate stability .
- Step 3 : Purify via recrystallization (ethanol or acetonitrile) or column chromatography (silica gel with ethyl acetate/hexane). Yields typically range from 40–75%, depending on substituent steric effects .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the thiazole methyl groups (δ ~2.5 ppm for CH3), trifluoromethyl (δ ~120–125 ppm in 13C), and sulfonamide NH (δ ~8–10 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts .
- Melting Point Analysis : Compare observed values (e.g., 192–235°C) with literature to verify crystallinity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Anticancer Activity : Screen against 60 cancer cell lines (e.g., NCI-60 panel) using MTT assays. Focus on IC50 values in the µM range, noting selectivity for specific cancer types (e.g., leukemia or colon carcinoma) .
- Enzyme Inhibition : Test against bacterial acps-pptase or human carbonic anhydrase isoforms via spectrophotometric assays (e.g., stopped-flow CO2 hydration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, discrepancies in IC50 values may arise from variations in MTT assay protocols .
- Metabolic Stability : Evaluate compound stability in PBS or cell culture media (e.g., DMEM) over 24–48 hours using LC-MS to rule out degradation artifacts .
- Off-Target Profiling : Use kinome-wide screening (e.g., kinase inhibition panels) to identify unintended targets that may confound results .
Q. What strategies mitigate synthetic challenges like low regioselectivity or byproduct formation?
- Methodological Answer :
- Regioselectivity : Introduce directing groups (e.g., nitro or methoxy) to control sulfonamide formation. For example, Lawesson’s reagent enhances thiazole cyclization efficiency .
- Byproduct Identification : Use LC-MS/MS to detect sulfonic acid derivatives or chlorinated impurities. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) to minimize side reactions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified thiazole (e.g., 2,4-dichloro vs. 2,4-dimethyl) or benzenesulfonamide (e.g., 4-fluoro vs. 4-trifluoromethyl) groups .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes like acps-pptase. Prioritize derivatives with stronger hydrogen bonding to active-site residues .
Q. What advanced techniques characterize metabolic pathways or degradation products?
- Methodological Answer :
- Metabolite Identification : Incubate the compound with liver microsomes (human or rat) and analyze via UPLC-QTOF-MS. Key metabolites may include hydroxylated thiazole or sulfonamide cleavage products .
- Degradation Studies : Expose to accelerated conditions (40°C, 75% RH) and monitor stability by NMR or HPLC. Stabilize hygroscopic forms via co-crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
